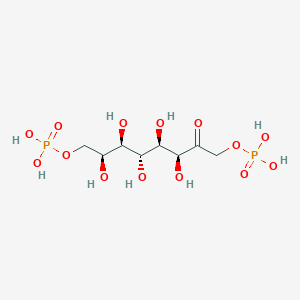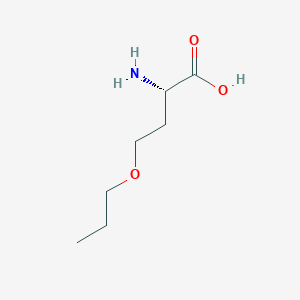
O-Propyl-L-homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Propyl-L-homoserine (OPLH) is a small molecule that belongs to the class of N-acylhomoserine lactones (AHLs). These molecules are produced by many Gram-negative bacteria as signaling molecules to regulate gene expression and coordinate various physiological processes. OPLH has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine.
Wirkmechanismus
O-Propyl-L-homoserine acts as a signaling molecule by binding to specific receptors on the surface of bacterial cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and physiological processes. The exact mechanism of action of O-Propyl-L-homoserine and other AHLs is still not fully understood, but it is thought to involve the modulation of DNA-binding proteins and other transcriptional regulators.
Biochemische Und Physiologische Effekte
O-Propyl-L-homoserine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, and antibiotic resistance, as well as other physiological processes such as motility and cell division. O-Propyl-L-homoserine has also been shown to affect the production of secondary metabolites such as antibiotics and pigments.
Vorteile Und Einschränkungen Für Laborexperimente
O-Propyl-L-homoserine and other AHLs have several advantages as tools for studying bacterial quorum sensing. They are small molecules that can easily diffuse through bacterial membranes, and they are specific to particular bacterial species or strains. However, there are also limitations to their use, including the potential for cross-reactivity with other AHLs and the difficulty of studying their effects in complex microbial communities.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to O-Propyl-L-homoserine and other AHLs. These include the development of new synthetic analogs with improved properties, the exploration of the role of quorum sensing in host-microbe interactions, and the investigation of the potential applications of AHLs in biotechnology and medicine. Additionally, further research is needed to fully understand the mechanisms of action of AHLs and their effects on bacterial physiology and gene expression.
Synthesemethoden
O-Propyl-L-homoserine can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-homoserine with propionic anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of acyltransferase enzymes to catalyze the transfer of a propyl group from propionyl-CoA to L-homoserine.
Wissenschaftliche Forschungsanwendungen
O-Propyl-L-homoserine has been used extensively in scientific research as a tool to study bacterial quorum sensing and its role in various physiological processes. It has been shown to regulate the expression of a wide range of genes, including those involved in virulence, biofilm formation, and antibiotic resistance. O-Propyl-L-homoserine has also been used as a model molecule to study the structure-activity relationships of AHLs and to develop new synthetic analogs with improved properties.
Eigenschaften
CAS-Nummer |
18312-28-2 |
|---|---|
Produktname |
O-Propyl-L-homoserine |
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
XZHHXWIVPJZZES-LURJTMIESA-N |
Isomerische SMILES |
CCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCOCCC(C(=O)O)N |
Kanonische SMILES |
CCCOCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



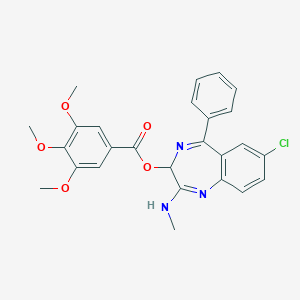

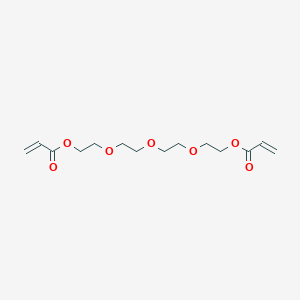

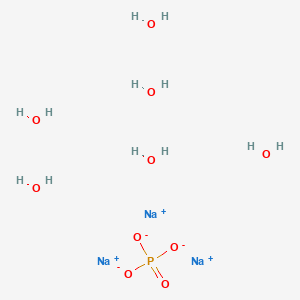
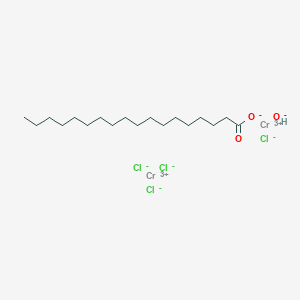
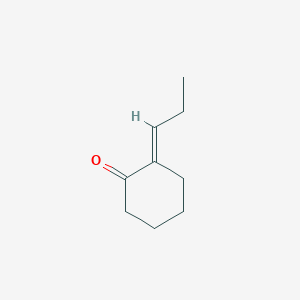


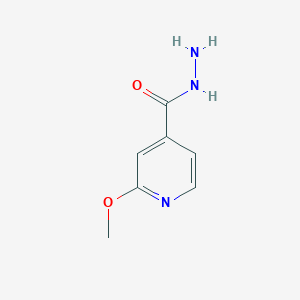

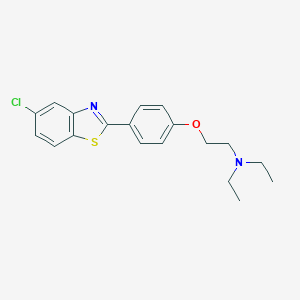
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
